

# Safeguarding Health and Environment: Proper Disposal of Lisaftoclax

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Lisaftoclax |           |
| Cat. No.:            | B3028529    | Get Quote |

The proper disposal of **Lisaftoclax**, an investigational B-cell lymphoma 2 (BCL-2) inhibitor, is crucial for the safety of laboratory personnel and the protection of the environment.[1][2][3] As an antineoplastic agent, **Lisaftoclax** is considered a hazardous drug, necessitating strict adherence to disposal protocols designed for cytotoxic substances.[4][5] All materials that have come into contact with **Lisaftoclax** must be treated as hazardous waste.[1]

## Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes:

- Gloves: Wear double chemotherapy gloves.[4]
- Gowns: A protective gown should be worn.[6]
- Eye Protection: Safety glasses or goggles are necessary.
- Respiratory Protection: In situations where aerosols may be generated, a NIOSH-certified respirator is recommended.[6]

All personnel handling hazardous drugs must receive training on safe handling procedures and what to do in case of a spill.[6][7]



## **Waste Segregation and Containerization**

Proper segregation of waste is a critical step in the disposal process to ensure safe and compliant handling.[1]

| Waste Category           | Description                                                                                                                                     | Container Type                                                                             |
|--------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|
| Trace Contaminated Waste | Items with minimal residual drug, such as used gloves, absorbent pads, and empty vials.                                                         | Yellow Trace waste sharps container or designated cytotoxic waste container.[4]            |
| Bulk Contaminated Waste  | Items with visible drug residue, such as syringes containing more than a residual amount (e.g., 0.1 ml), and heavily contaminated materials.[4] | Black RCRA (Resource<br>Conservation and Recovery<br>Act) hazardous waste<br>container.[4] |
| Sharps Waste             | Needles, syringes, and other sharp objects contaminated with Lisaftoclax.                                                                       | Puncture-proof hazardous<br>drug sharps container.[8]                                      |

#### Key Disposal Principles:

- Do Not Mix: Never commingle antineoplastic drug waste with other laboratory wastes.[4]
- P-Listed Wastes: If Lisaftoclax or any of its components are classified as P-listed (acutely toxic), they must be collected separately from all other waste streams.[4]
- Labeling: All waste containers must be clearly labeled as "Hazardous Waste" or "Cytotoxic
  Waste" with the identity of the contents.[5][9]
- Container Filling: Do not overfill waste containers; they should be sealed when no more than three-quarters full.[1][8]

### **Step-by-Step Disposal Procedure**







The following protocol outlines the general steps for the proper disposal of **Lisaftoclax** and associated contaminated materials.

Experimental Protocol: Lisaftoclax Waste Disposal

- Segregation at Source: Immediately after use, segregate waste into the appropriate categories (trace, bulk, sharps).
- Containerization:
  - Place trace-contaminated items in a designated yellow cytotoxic waste container.
  - Dispose of bulk-contaminated waste in a black RCRA hazardous waste container.[4]
  - Deposit all contaminated sharps directly into a puncture-proof sharps container without recapping.[4][8]
- Decontamination of Work Surfaces:
  - Prepare a decontamination solution (e.g., detergent solution).
  - Wipe the entire work surface with a sterile, low-lint wipe moistened with the detergent solution, using unidirectional strokes.
  - Rinse the surface with a new wipe moistened with sterile water.
  - Finally, wipe the surface with a wipe moistened with 70% isopropyl alcohol and allow it to air dry.[1]
  - Dispose of all cleaning materials as hazardous waste.[1]
- Final PPE Disposal:
  - Remove the outer pair of gloves and dispose of them in the appropriate hazardous waste container.
  - Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[1]







- Waste Collection and Storage:
  - Securely seal all waste containers.[1]
  - Store the sealed containers in a designated, secure area away from general traffic until they are collected by trained environmental health and safety (EHS) personnel.[8]
- · Documentation and Pickup:
  - Follow your institution's procedures for labeling hazardous waste and scheduling a pickup by the EHS department.[1]

## **Disposal Workflow**





Click to download full resolution via product page

Caption: Logical workflow for the proper disposal of **Lisaftoclax** waste.



It is essential to consult the specific Safety Data Sheet (SDS) for **Lisaftoclax** and your institution's environmental health and safety guidelines for detailed and specific disposal instructions.[1][4] Disposal of hazardous drug waste must always comply with all applicable federal, state, and local regulations.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Novel BCL-2 Inhibitor Lisaftoclax in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. ashp.org [ashp.org]
- 7. cdc.gov [cdc.gov]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- To cite this document: BenchChem. [Safeguarding Health and Environment: Proper Disposal of Lisaftoclax]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028529#lisaftoclax-proper-disposal-procedures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.







**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com